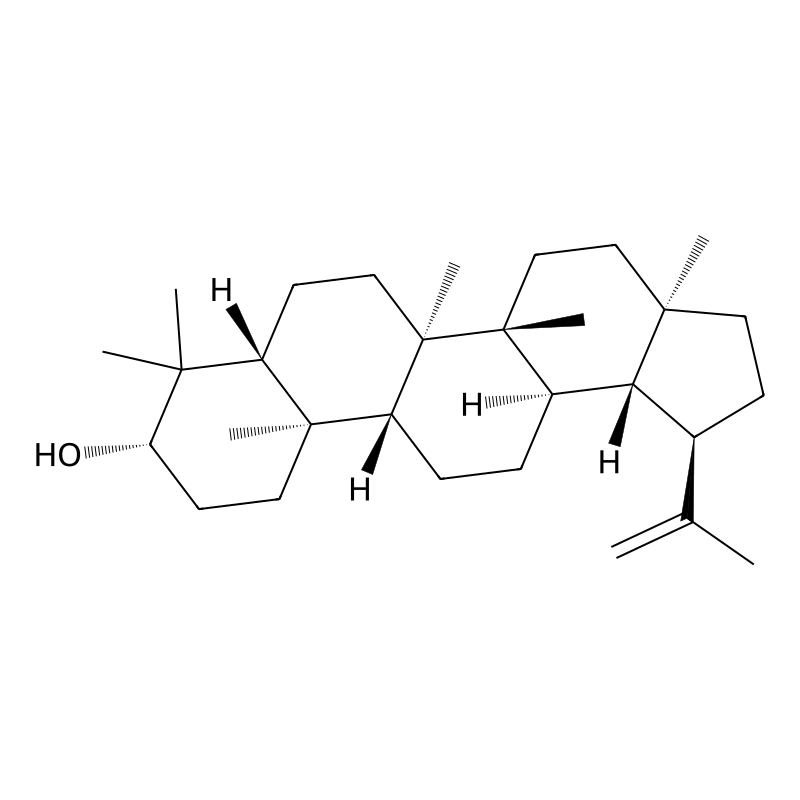

Lupeol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies.

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Lupeol exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Studies suggest lupeol can suppress the production of inflammatory mediators and cytokines []. Further research is needed to understand the mechanisms behind this effect and its potential therapeutic applications [].

Source

[] "[Evaluation of the anti-inflammatory potential of Lupeol isolated from Crataeva nurvala Buch.-Ham. leaves]"()

Anticancer Properties

Lupeol has shown promise in inhibiting the growth and proliferation of various cancer cell lines in laboratory studies []. Research suggests it may induce cell death (apoptosis) in cancer cells and interfere with their ability to migrate and invade surrounding tissues []. However, further investigation is needed to determine its effectiveness in vivo (living organisms) and its potential for cancer treatment [].

Source

[] "[Lupeol, a natural triterpenoid, inhibits cancer cell proliferation and metastasis by targeting multiple signaling pathways in esophageal cancer]"()

Other Potential Applications

Scientific research is exploring other potential applications of lupeol, including:

- Antioxidant activity: Studies suggest lupeol may act as an antioxidant, protecting cells from damage caused by free radicals [].

- Antidiabetic effects: Some research indicates lupeol may have antidiabetic properties, but further investigation is needed.

- Neuroprotective effects: Preliminary research suggests lupeol may have neuroprotective properties, but more studies are required.

Lupeol is a pentacyclic triterpenoid with the chemical formula and a molecular weight of approximately 426.7 g/mol. It is characterized by a complex structure that includes multiple rings, making it part of the lupane family of triterpenes. Lupeol is naturally occurring in various plants, including mangoes (Mangifera indica), dandelions, and Camellia japonica, where it serves as a significant bioactive compound . Its melting point is reported to be between 215 and 216 °C, and it exhibits properties typical of triterpenoids, such as being hydrophobic with limited solubility in water but soluble in organic solvents .

Research suggests Lupeol exerts its effects through various mechanisms, including:

- Anti-inflammatory activity: Studies indicate Lupeol might suppress the production of inflammatory mediators, potentially offering benefits in conditions like arthritis [, ].

- Antioxidant activity: Lupeol's structure suggests it may act as a free radical scavenger, protecting cells from oxidative damage [].

- Anticancer properties: Lupeol might induce cancer cell death through various pathways and inhibit tumor growth.

Lupeol exhibits a broad spectrum of biological activities, including:

- Anti-inflammatory: It inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-4 (IL-4) production .

- Anticancer: Lupeol has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the PI3K/Akt signaling pathway .

- Antimicrobial: It possesses antimicrobial properties that make it effective against several pathogens .

- Antimalarial: Lupeol derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum, showing promising results .

- Hormonal modulation: It acts as an androgen receptor inhibitor, suggesting potential applications in hormone-related conditions .

Lupeol can be synthesized through several methods:

- Natural Extraction: It is commonly extracted from plant sources using solvents like dichloromethane or ethyl acetate, followed by chromatographic purification techniques .

- Total Synthesis: Total synthesis methods have been developed, including polycyclization starting from simpler organic compounds. Notable synthetic routes have been reported by chemists such as Gilbert Stork and others who utilized enantioselective approaches for efficient synthesis .

- Modification of Derivatives: Chemical modifications of lupeol can enhance its biological activity, such as creating ester or ether derivatives through reactions like acetylation or etherification .

Lupeol's diverse biological activities have led to its exploration in various applications:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, lupeol is being investigated for potential therapeutic use in cancer treatment and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin .

- Nutraceuticals: As a dietary supplement, lupeol may offer health benefits due to its bioactive properties found in fruits and vegetables.

Research has focused on the interactions of lupeol with various biological targets:

- Cytokine Modulation: Studies indicate that lupeol can modulate cytokine production, influencing immune responses and inflammation pathways .

- Cell Cycle Regulation: Lupeol has been shown to affect cell cycle progression in cancer cells by regulating proteins involved in cell division, leading to G2/M arrest .

- Enzyme Inhibition: It acts as an inhibitor for specific enzymes related to inflammation and cancer progression, including dipeptidyl peptidase-4 and prolyl oligopeptidase at high concentrations .

Lupeol shares structural similarities with other triterpenoids but stands out due to its unique biological profile. Here are some comparable compounds:

| Compound | Structure Type | Key Activities |

|---|---|---|

| Betulin | Pentacyclic | Antiviral, anti-inflammatory |

| Betulinic Acid | Pentacyclic | Anticancer, anti-inflammatory |

| Calenduladiol | Pentacyclic | Antimicrobial, anti-inflammatory |

Uniqueness of Lupeol

Lupeol is particularly noted for its potent anticancer effects and ability to modulate inflammatory responses more effectively than some of its analogs. Its dual role as both an anti-inflammatory agent and an anticancer compound makes it a unique candidate for therapeutic development compared to other triterpenoids like betulin or betulinic acid, which may not exhibit the same breadth of activity against specific cancer types or inflammatory markers .

Lupeol exhibits a characteristic pentacyclic triterpenoid architecture belonging to the lupane-type structural class [1] [2]. The molecular framework consists of four six-membered rings (designated as rings A, B, C, and D) and one five-membered ring (ring E), arranged in a specific configuration that distinguishes it from other triterpenoid families such as ursanes and lanostanes [2] [3]. The pentacyclic structure follows a carbon-carbon-carbon-carbon-carbon ring arrangement pattern (C6-6-6-6-5), which is fundamental to the lupane triterpene family [2] [3].

The molecular formula of lupeol is C30H50O, corresponding to a molecular weight of 426.72-426.73 grams per mole [1] [4] [5] [6] [7]. The compound possesses six degrees of unsaturation as indicated by its molecular formula, with one degree satisfied by the exocyclic double bond at position 20(29) [1] [2]. The remaining five degrees of unsaturation are accounted for by the five ring systems within the pentacyclic framework [1] [2].

Spectroscopic analysis reveals characteristic features that confirm the pentacyclic triterpenoid nature of lupeol. The infrared spectrum displays a hydroxyl function at 3235 cm⁻¹ and an olefinic moiety at 1640 cm⁻¹, confirming the presence of the C-3 hydroxyl group and the C-20(29) exocyclic double bond respectively [1] [8] [2]. The ¹H Nuclear Magnetic Resonance spectrum exhibits seven methyl singlets at chemical shifts ranging from δ 0.74 to 1.72 parts per million, which is characteristic of lupane-type triterpenes [1] [8] [9] [10]. Additionally, olefinic proton signals appear at δ 4.56-4.74 parts per million, corresponding to the exocyclic methylene protons [9] [10].

Mass spectrometric analysis provides molecular ion identification with a parent ion peak at m/z 409 [M+H-18]⁺, which represents the loss of water from the molecular ion [1] [8]. High-performance liquid chromatographic analysis using a chloroform-methanol-water mobile phase system (80:18:2 volume ratio) yields a retention factor of 0.8, facilitating compound separation and identification [11].

The three-dimensional molecular architecture has been confirmed through X-ray crystallographic studies, which provide definitive structural validation of the pentacyclic lupane framework [12] [13]. The crystal structure reveals the spatial arrangement of the five fused rings and confirms the stereochemical configuration of the molecule [12] [13].

Stereochemical Configuration and Isomerism

Lupeol possesses a complex stereochemical architecture characterized by ten defined stereocenters distributed throughout its pentacyclic framework [1] [13] [14]. The absolute stereochemistry has been determined through comprehensive nuclear magnetic resonance spectroscopy, X-ray crystallographic analysis, and nuclear Overhauser effect spectroscopy studies [12] [15] [16]. Each of the ten chiral centers contributes to the unique three-dimensional spatial arrangement that defines lupeol's molecular architecture and distinguishes it from its potential stereoisomers [1] [13] [14].

The stereochemical configuration at carbon-3 is designated as β-configuration, meaning the hydroxyl group adopts an equatorial orientation relative to the cyclohexane ring A [4] [12] [2]. This β-hydroxyl configuration is crucial for the compound's physicochemical properties and biological activity profile [4] [12] [2]. The carbon-19 methyl group also adopts a β-orientation, positioning it on the same face of the molecule as the C-3 hydroxyl group [12] [15] [16].

Nuclear Overhauser Effect Spectroscopy analysis provides critical evidence for the stereochemical relationships within the molecule. Key correlations include H18-H19, H13-H28, and H29/H30-H28 interactions, which confirm the spatial proximity of these atoms and validate the proposed stereochemical configuration [15]. These correlations are consistent with the established three-dimensional structure and support the assignment of absolute configuration [15].

The carbon-20 position features an exocyclic double bond between C-20 and C-29, forming what is designated as the 20(29)-ene functionality [1] [2]. This exocyclic alkene represents a distinctive structural feature of lupeol and contributes to its classification within the lupane triterpene family [1] [2]. The geometry of this double bond and its relationship to adjacent stereocenters influences the overall molecular conformation [1] [2].

Lupeol exists as a single stereoisomer in nature, with no naturally occurring diastereomers reported [12] [15]. However, the molecule possesses a non-superimposable mirror image, confirming its chiral nature and the existence of an enantiomeric relationship [16] [17]. The absence of an internal plane of symmetry within the molecular structure confirms that lupeol is chiral rather than a meso compound [16] [17].

The optical activity of lupeol provides experimental confirmation of its chiral nature, exhibiting dextrorotatory behavior with a specific rotation of +27.2° when measured at 589 nanometers (sodium D-line) at 20°C using a concentration of 4.8 grams per 100 milliliters in chloroform [4] [5] [6] [18]. This positive optical rotation indicates that the molecule rotates plane-polarized light in a clockwise direction [4] [5] [6] [18].

Studies investigating stereochemical isomerism have identified the existence of 19α-lupeol, which represents a stereoisomer of lupeol differing in configuration at the C-19 position [12] [15]. This isomer has been isolated from natural sources and characterized through spectroscopic methods, demonstrating that stereochemical variations at specific positions can occur within the lupane framework [12] [15]. The comparison between lupeol and its 19α-isomer provides valuable insights into structure-activity relationships and the importance of stereochemical configuration for biological activity [12] [15].

Solubility Profiles and Partition Coefficients

Lupeol exhibits characteristic solubility behavior typical of lipophilic triterpenoid compounds, displaying marked preference for organic solvents over aqueous media [4] [5] [6] [18] [19] [20]. The compound is practically insoluble in water, reflecting its highly lipophilic nature and extensive hydrocarbon framework [4] [18]. This poor aqueous solubility represents one of the primary challenges for pharmaceutical applications and bioavailability enhancement [19] [20].

In organic solvents, lupeol demonstrates variable solubility depending on the polarity and hydrogen-bonding capacity of the solvent system. The compound exhibits slight solubility in chloroform and methanol, with approximate solubility values of 1 milligram per milliliter in each solvent [5] [6] [18]. In ethanol, lupeol shows enhanced solubility, particularly in warm ethanol solutions, where it dissolves freely [4] [18]. The compound also demonstrates solubility in dimethyl sulfoxide and dimethylformamide at concentrations of approximately 1 milligram per milliliter [18].

The partition coefficient, expressed as logP (logarithm of the octanol-water partition coefficient), provides a quantitative measure of lupeol's lipophilicity. Experimental and computational studies report logP values ranging from 8.025 to 10.980, indicating extremely high lipophilicity [6] [21] [20]. These elevated logP values reflect the predominance of nonpolar hydrocarbon regions within the molecular structure and the limited polar surface area contributed by the single hydroxyl group [6] [21] [20].

Computational analysis using various prediction algorithms provides additional insights into lupeol's partition behavior. The Crippen method yields a logP value of 8.025, while other computational approaches report values extending up to 10.980 [21] [20]. The variation in predicted values reflects differences in computational methodologies and training datasets used by different algorithms [21] [20]. Despite these variations, all methods consistently indicate very high lipophilicity [21] [20].

The topological polar surface area of lupeol is calculated as 20.2 square angstroms, which corresponds to the single hydroxyl group present in the molecule [1]. This limited polar surface area contributes to the compound's poor aqueous solubility and high partition coefficient values [1]. The molecule contains one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom), representing minimal opportunities for hydrogen bonding with water molecules [1].

Experimental studies investigating lupeol ester derivatives demonstrate how chemical modification can significantly alter solubility and partition behavior. Esterification of the C-3 hydroxyl group increases lipophilicity, with lupeol acetate, propionate, and other esters exhibiting higher logP values than the parent compound [19] [20]. These modifications reduce the hydrogen bonding capacity and further decrease aqueous solubility while enhancing organic solvent compatibility [19] [20].

The predicted dissociation constant (pKa) of lupeol is 15.19 ± 0.70, indicating that the compound remains essentially neutral across physiological pH ranges [6]. This high pKa value reflects the weak acidity of the tertiary alcohol functionality and confirms that pH variations will not significantly affect the compound's ionization state or solubility behavior under biological conditions [6].

Advanced analytical techniques including reversed-phase thin-layer chromatography and high-performance liquid chromatography have been employed to experimentally determine retention factors and relative hydrophobicity. Using a chloroform-methanol-water mobile phase system (80:18:2), lupeol exhibits a retention factor of 0.8, confirming its lipophilic character relative to more polar compounds [11]. These experimental observations correlate well with computational predictions and support the classification of lupeol as a highly lipophilic molecule [11].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

2,4-Dimethoxybenzaldehyde

Use Classification

General Manufacturing Information

Interactions

... The present study ... investigated the effects of lupeol on 7,12-dimethylbenz[a]anthracene (DMBA), induced DNA strand breaks in mouse skin, using an alkaline unwinding assay. Increasing doses of lupeol (50-200 ug/mouse) were given topically, prior or after the single topical application of DMBA (100 ug/mouse) with the sampling time of 24, 48, 72 and 96 hr, respectively. Both pre and post treatment of lupeol showed significant (p<0.001) preventive effects in DMBA induced DNA strand breaks in dose and time dependent manner. The pre-treatment of lupeol at the dose of 200 ug/mouse showed 56.05% prevention, and post-treatment at the same dose showed 43.26% prevention, at 96 hr time interval, against DMBA induced DNA strand breakage...

... The antigenotoxic potential of lupeol, a triterpene, and mango pulp extract (MPE) was evaluated in Swiss albino mice. Benzo[a]pyrene (B[a]P), a well-known mutagen, was given at a single dose of 100 mg/kg body weight intraperitoneally. Pretreatment with lupeol (1 mg/animal) and MPE (1 mL, 20%) was given through oral intubation for 7 days prior to B[a]P administration. Animals from all the groups were killed at sampling time of 24 hr and their bone marrow tissue was analyzed for chromosomal damage and micronuclei induction. In B[a]P-treated animals a significant induction of chromosomal aberration and micronuclei was recorded, with a decrease in mitotic index. In lupeol- or MPE-supplemented groups, a significant decrease in B[a]P-induced clastogenicity was recorded. The incidence of aberrant cells and micronuclei was found to be reduced by both lupeol and MPE when compared to the B[a]P-treated group. The anti-cytotoxic effects of lupeol or MPE were also evident, as observed by significant increase in mitotic index. Thus, results of the present investigation revealed that lupeol and MPE have protective effects against B[a]P-induced clastogenic changes in Swiss albino mice.

To investigate antioxidant potential of lupeol/mango pulp extract (MPE) in testosterone induced oxidative stress in prostate of male Swiss albino mice. .... lupeol (1 mg/animal) and MPE (1 mL [20% w/v]/animal) was given /orally/ to animals along with subcutaneous injection of testosterone (5 mg/kg body weight) consecutively for 15 days. At the end of the study period, the prostate was dissected out for the determination of reactive oxygen species (ROS) levels, lipid peroxidation and antioxidant enzymes status (catalase, superoxide dismutase, glutathione reductase, glutathione-S-transferase). RESULTS: In testosterone treated animals, increased ROS resulted in depletion of antioxidant enzymes and increase in lipid peroxidation in mouse prostate. However, lupeol/MPE treatment resulted in a decrease in ROS levels with restoration in the levels of lipid peroxidation and antioxidant enzymes. ... The results of the present study demonstrate that lupeol/MPE are effective in combating oxidative stress-induced cellular injury of mouse prostate...

For more Interactions (Complete) data for LUPEOL (14 total), please visit the HSDB record page.

Dates

2: Bhandari P, Patel NK, Bhutani KK. Synthesis of new heterocyclic lupeol derivatives as nitric oxide and pro-inflammatory cytokine inhibitors. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3596-9. doi: 10.1016/j.bmcl.2014.05.032. Epub 2014 May 22. PubMed PMID: 24909081.

3: Jin Y, Lyu Y, Tang X, Zhang Y, Chen J, Zheng D, Liang Y. Lupeol enhances radiosensitivity of human hepatocellular carcinoma cell line SMMC-7721 in vitro and in vivo. Int J Radiat Biol. 2015 Feb;91(2):202-8. doi: 10.3109/09553002.2015.966209. Epub 2015 Jan 27. PubMed PMID: 25241960.

4: Kim MJ, Bae GS, Choi SB, Jo IJ, Kim DG, Shin JY, Lee SK, Kim MJ, Song HJ, Park SJ. Lupeol Protects Against Cerulein-Induced Acute Pancreatitis in Mice. Phytother Res. 2015 Oct;29(10):1634-9. doi: 10.1002/ptr.5423. Epub 2015 Jul 16. PubMed PMID: 26179197.

5: Kim SJ, Cho HI, Kim SJ, Kim JS, Kwak JH, Lee DU, Lee SK, Lee SM. Protective effects of lupeol against D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure in mice. J Nat Prod. 2014 Nov 26;77(11):2383-8. doi: 10.1021/np500296b. Epub 2014 Oct 17. PubMed PMID: 25325613.

6: Kwon HH, Yoon JY, Park SY, Min S, Kim YI, Park JY, Lee YS, Thiboutot DM, Suh DH. Activity-guided purification identifies lupeol, a pentacyclic triterpene, as a therapeutic agent multiple pathogenic factors of acne. J Invest Dermatol. 2015 Jun;135(6):1491-1500. doi: 10.1038/jid.2015.29. Epub 2015 Feb 3. PubMed PMID: 25647437.

7: Kallubai M, Rachamallu A, Yeggoni DP, Subramanyam R. Comparative binding mechanism of lupeol compounds with plasma proteins and its pharmacological importance. Mol Biosyst. 2015 Apr;11(4):1172-83. doi: 10.1039/c4mb00635f. PubMed PMID: 25710711.

8: Khan MF, Maurya CK, Dev K, Arha D, Rai AK, Tamrakar AK, Maurya R. Design and synthesis of lupeol analogues and their glucose uptake stimulatory effect in L6 skeletal muscle cells. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2674-9. doi: 10.1016/j.bmcl.2014.04.059. Epub 2014 Apr 24. PubMed PMID: 24813738.

9: Deyrup ST, Asghar KB, Chacko A, Hebert JM, Samson E, Talone CJ. Chemical investigation of the medicinal and ornamental plant Angelonia angustifolia Benth. reveals therapeutic quantities of lupeol. Fitoterapia. 2014 Oct;98:174-8. doi: 10.1016/j.fitote.2014.08.005. Epub 2014 Aug 10. PubMed PMID: 25111011.

10: Siddique HR, Saleem M. Beneficial health effects of lupeol triterpene: a review of preclinical studies. Life Sci. 2011 Feb 14;88(7-8):285-93. doi: 10.1016/j.lfs.2010.11.020. Epub 2010 Nov 29. Review. PubMed PMID: 21118697.

11: Kumari A, Kakkar P. Lupeol prevents acetaminophen-induced in vivo hepatotoxicity by altering the Bax/Bcl-2 and oxidative stress-mediated mitochondrial signaling cascade. Life Sci. 2012 Apr 20;90(15-16):561-70. doi: 10.1016/j.lfs.2012.01.012. Epub 2012 Feb 2. PubMed PMID: 22326499.

12: Vijay Avin BR, Prabhu T, Ramesh CK, Vigneshwaran V, Riaz M, Jayashree K, Prabhakar BT. New role of lupeol in reticence of angiogenesis, the cellular parameter of neoplastic progression in tumorigenesis models through altered gene expression. Biochem Biophys Res Commun. 2014 May 30;448(2):139-44. doi: 10.1016/j.bbrc.2014.04.090. Epub 2014 Apr 26. PubMed PMID: 24780400.

13: He Y, Liu F, Zhang L, Wu Y, Hu B, Zhang Y, Li Y, Liu H. Growth inhibition and apoptosis induced by lupeol, a dietary triterpene, in human hepatocellular carcinoma cells. Biol Pharm Bull. 2011;34(4):517-22. PubMed PMID: 21467639.

14: Shi D, Kuang Y, Wang G, Peng Z, Wang Y, Yan C. [Mechanism research on the lupeol treatment on MCF-7 breast cancer cells based on cell metabonomics]. Se Pu. 2014 Mar;32(3):278-83. Chinese. PubMed PMID: 24984468.

15: Yoon YP, Lee HJ, Lee DU, Lee SK, Hong JH, Lee CJ. Effects of Lupenone, Lupeol, and Taraxerol Derived from Adenophora triphylla on the Gene Expression and Production of Airway MUC5AC Mucin. Tuberc Respir Dis (Seoul). 2015 Jul;78(3):210-7. doi: 10.4046/trd.2015.78.3.210. Epub 2015 Jun 30. PubMed PMID: 26175774; PubMed Central PMCID: PMC4499588.

16: de Lima FO, Alves V, Barbosa Filho JM, Almeida JR, Rodrigues LC, Soares MB, Villarreal CF. Antinociceptive effect of lupeol: evidence for a role of cytokines inhibition. Phytother Res. 2013 Oct;27(10):1557-63. doi: 10.1002/ptr.4902. Epub 2012 Dec 3. PubMed PMID: 23208998.

17: Saratha V, Subramanian SP. Lupeol, a triterpenoid isolated from Calotropis gigantea latex ameliorates the primary and secondary complications of FCA induced adjuvant disease in experimental rats. Inflammopharmacology. 2012 Feb;20(1):27-37. doi: 10.1007/s10787-011-0095-3. Epub 2011 Oct 16. PubMed PMID: 22002338.

18: Liu Y, Bi T, Wang G, Dai W, Wu G, Qian L, Gao Q, Shen G. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways. Naunyn Schmiedebergs Arch Pharmacol. 2015 Mar;388(3):295-304. doi: 10.1007/s00210-014-1071-4. Epub 2014 Nov 25. PubMed PMID: 25418891.

19: Nitta M, Azuma K, Hata K, Takahashi S, Ogiwara K, Tsuka T, Imagawa T, Yokoe I, Osaki T, Minami S, Okamoto Y. Systemic and local injections of lupeol inhibit tumor growth in a melanoma-bearing mouse model. Biomed Rep. 2013 Jul;1(4):641-645. Epub 2013 May 28. PubMed PMID: 24649001; PubMed Central PMCID: PMC3917038.

20: Peña-Rodríguez LM, Yam-Puc A, Knispel N, Schramek N, Huber C, Graßberger C, Ramírez-Torres FG, Escalante-Erosa F, García-Sosa K, Hiebert-Giesbrecht MR, Chan-Bacab MJ, Godoy-Hernández G, Bacher A, Eisenreich W. Isotopologue profiling of triterpene formation under physiological conditions. Biosynthesis of lupeol-3-(3'-R-hydroxy)-stearate in Pentalinon andrieuxii. J Org Chem. 2014 Apr 4;79(7):2864-73. doi: 10.1021/jo402677w. Epub 2014 Mar 24. PubMed PMID: 24606167.